molecular formula C20H26N4O5S B14981297 N-cyclopentyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

N-cyclopentyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14981297
M. Wt: 434.5 g/mol
InChI Key: LEBCUGAQNNFXPA-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the sulfonyl group, and the attachment of the cyclopentyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.

Scientific Research Applications

N-cyclopentyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
  • N-cyclopentyl-3,4,5-trimethoxybenzamide

Uniqueness

N-cyclopentyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N4O5S

Molecular Weight

434.5 g/mol

IUPAC Name

N-cyclopentyl-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H26N4O5S/c1-28-18-7-6-14(12-19(18)30(26,27)24-8-10-29-11-9-24)16-13-17(23-22-16)20(25)21-15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3,(H,21,25)(H,22,23)

InChI Key

LEBCUGAQNNFXPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NC3CCCC3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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